

Initial Clinical Experiences with Oliceridine: A Technical Guide on Human Pharmacokinetics

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Oliceridine (TRV130) is a novel intravenous opioid agonist approved by the US Food and Drug Administration (FDA) in 2020 for the management of moderate to severe acute pain in controlled clinical settings.[1][2][3] It represents a distinct class of analgesics known as G protein-biased μ -opioid receptor (MOR) agonists.[4][5][6][7] The development of oliceridine was driven by the need to separate the desired analgesic effects of opioids from the significant burden of opioid-related adverse events (ORAEs), such as respiratory depression and gastrointestinal complications.[1][8][9] This is achieved through a mechanism of "functional selectivity," which preferentially activates the G protein signaling pathway responsible for analgesia while minimizing the recruitment of the β -arrestin pathway, which is linked to many adverse effects.[1][4][5]

This technical guide provides a detailed overview of the initial clinical experiences with **oliceridine**, focusing on its human pharmacokinetics, supported by data from foundational clinical trials.

Mechanism of Action: Biased Agonism

Conventional opioids like morphine exert their effects by binding to the μ -opioid receptor, which subsequently triggers two primary intracellular signaling cascades:



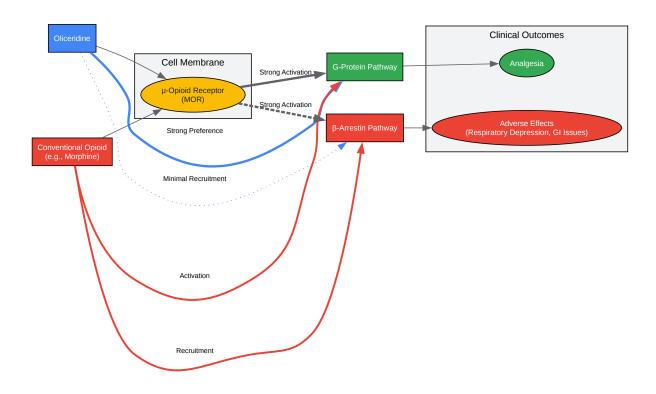




- G-protein Pathway: Activation of this pathway is predominantly responsible for the desired analgesic effects.[4][10]
- β-arrestin Pathway: Recruitment and activation of β-arrestin are associated with a host of undesirable side effects, including respiratory depression, constipation, and the development of tolerance.[4][5][10]

Oliceridine is designed to be a "biased ligand" that, upon binding to the MOR, preferentially activates the G-protein signaling cascade while only weakly engaging the β -arrestin pathway. [5][11] This biased agonism aims to provide potent pain relief with an improved safety and tolerability profile compared to conventional, unbiased opioids.[1][6][12]





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Figure 1: Oliceridine's Biased Signaling Mechanism.

Pharmacokinetic Profile

Initial clinical studies have characterized the pharmacokinetic (PK) profile of **oliceridine**, demonstrating predictable behavior.

 Metabolism: Oliceridine is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6.[11] It has no known active metabolites, which simplifies



the relationship between plasma concentration and analgesic effect.[11]

- Elimination: The half-life is estimated to be between 1.85 and 2.08 hours.[6][13]
- Special Populations:
 - Renal Impairment: No clinically meaningful differences in PK parameters have been observed between subjects with end-stage renal disease (ESRD) and healthy subjects, suggesting no dose adjustment is needed for renal impairment.[10][14]
 - Hepatic Impairment: While clearance and AUC were not affected, the half-life of
 oliceridine was observed to increase in patients with moderate to severe hepatic
 impairment.[14] An initial dose reduction may be considered for patients with severe
 hepatic impairment.[14]
 - CYP2D6 Poor Metabolizers: Individuals who are poor metabolizers via the CYP2D6 enzyme show reduced clearance of oliceridine.[11]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters from a Phase I, single-ascending-dose study in Chinese patients with chronic non-cancer pain.[6][7][13]



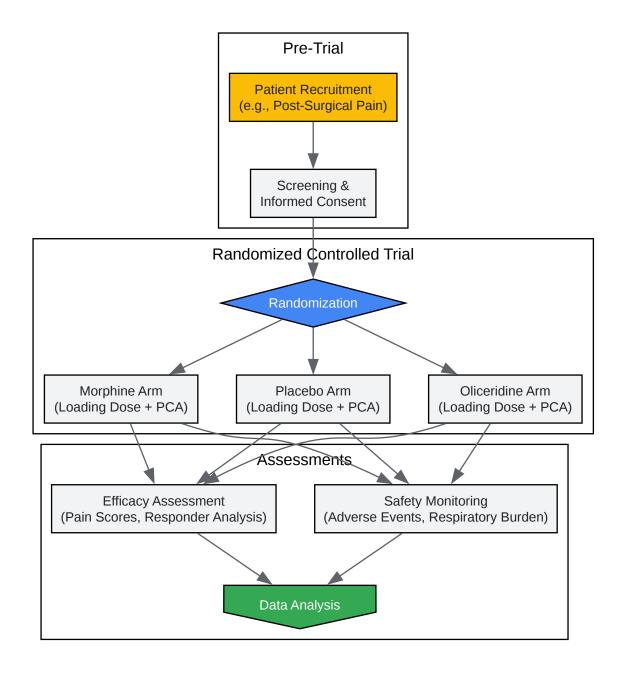
Parameter	0.75 mg Dose (n=12)	1.5 mg Dose (n=10)	3.0 mg Dose (n=10)
Cmax (ng/mL)	51.29 ± 11.23	64.95 ± 14.59	81.91 ± 16.03
Tmax (h)	0.034 (2 min)	0.034 (2 min)	0.083 (5 min)
AUC ₀ -t (h*ng/mL)	32.22 ± 4.54	69.34 ± 11.41	144.38 ± 27.99
t½ (h)	1.85 ± 0.23	1.94 ± 0.23	2.08 ± 0.29
CLz (L/h)	23.95 ± 3.42	22.18 ± 3.73	21.29 ± 4.14
Vz (L)	64.91 ± 10.74	62.53 ± 10.02	64.64 ± 11.53

Data presented as mean ± standard deviation, except for Tmax which is the median time. Data sourced from a study in Chinese patients with chronic non-cancer pain.[6][7][13]

Experimental Protocols and Clinical Experience

Oliceridine's clinical development program has included Phase I studies in healthy volunteers and special populations, as well as pivotal Phase III efficacy and safety trials in patients with acute postoperative pain.[3][12]





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Figure 2: Generalized Workflow for Pivotal Oliceridine Clinical Trials.

Phase I Studies

The initial human trials were single-ascending-dose, open-label studies designed to assess the safety, tolerability, and pharmacokinetic profile of **oliceridine**.[6][13]

Methodology: These studies typically involved administering a single intravenous dose of
 oliceridine over a short infusion period (e.g., 2 minutes) to cohorts of participants at



escalating dose levels (e.g., 0.75 mg, 1.5 mg, 3.0 mg).[6][13] Blood samples were collected at predefined intervals to determine plasma concentrations and calculate PK parameters using non-compartmental analysis.[6][10] Safety was monitored through the recording of adverse events (AEs), vital signs, and laboratory tests.[6][10]

• Findings: These trials established that **oliceridine** exhibits predictable pharmacokinetic characteristics.[12] The most common AEs were consistent with the opioid class, such as nausea, vomiting, and dizziness, and no serious adverse events were noted in these initial studies.[6][7]

Phase III Efficacy and Safety Trials (APOLLO & ATHENA)

The core of the clinical experience comes from the Phase III program, including the APOLLO-1 and APOLLO-2 randomized controlled trials and the ATHENA open-label safety study.[9][15] [16][17]

- Methodology: The APOLLO trials were double-blind, randomized, placebo- and active-controlled (morphine) studies in patients experiencing moderate-to-severe acute pain following surgical procedures (bunionectomy in APOLLO-1, abdominoplasty in APOLLO-2).
 [8][9][15] Patients were randomized to receive either oliceridine, morphine, or a placebo, administered via a patient-controlled analgesia (PCA) device.[15][18] The protocols specified an initial loading dose followed by demand doses with a 6-minute lockout interval.[9][18] The primary endpoint was typically the proportion of treatment responders compared to placebo.
 [15][18]
- The ATHENA Study: This was a large, open-label study designed to assess the safety and tolerability of oliceridine in a broad "real-world" population of 768 patients with acute pain from surgical or medical conditions.[16][19][20] Dosing was flexible, allowing for clinician-administered boluses or PCA.[19][21]

Data Presentation: Key Phase III Trial Protocols



Trial	Patient Population	Design	Interventions	Primary Endpoint
APOLLO-1[8][15] [22]	Moderate-to- severe pain post- bunionectomy (n=389)	Randomized, double-blind, placebo- and active-controlled	Loading Dose: Oliceridine (1.5 mg), Morphine (4 mg), or Placebo. PCA Demand Dose: Oliceridine (0.1, 0.35, or 0.5 mg), Morphine (1 mg), or Placebo.	Proportion of treatment responders vs. Placebo over 48 hours.
APOLLO-2[9][18]	Moderate-to- severe pain post- abdominoplasty (n=401)	Randomized, double-blind, placebo- and active-controlled	Loading Dose: Oliceridine (1.5 mg), Morphine (4 mg), or Placebo. PCA Demand Dose: Oliceridine (0.1, 0.35, or 0.5 mg), Morphine (1 mg), or Placebo.	Proportion of treatment responders vs. Placebo over 24 hours.
ATHENA[16][19] [20]	Moderate-to- severe acute pain (surgical & non-surgical) (n=768)	Open-label, multi-center safety study	Bolus Dosing: 1- 2 mg loading, 1-3 mg PRN. PCA: 1.5 mg loading, 0.5 mg demand dose.	Safety and tolerability (AEs, discontinuations, vital signs).

Clinical Findings: Across the Phase III program, oliceridine demonstrated effective
analgesia, with the 0.35 mg and 0.5 mg demand dose regimens being equianalgesic to 1 mg
of morphine.[9][18] Importantly, oliceridine showed a favorable safety and tolerability profile,
particularly regarding a lower incidence of respiratory safety events and gastrointestinal AEs
like nausea and vomiting compared to morphine.[9][12][15]

Conclusion



The initial clinical experiences with **oliceridine** establish it as a novel analgesic with a well-characterized and predictable pharmacokinetic profile. Its mechanism as a G protein-biased agonist translates into a clinical profile that offers analgesia comparable to conventional opioids like morphine but with an improved safety margin, particularly concerning respiratory and gastrointestinal adverse events.[9][12] The data from Phase I to Phase III trials provide a robust foundation for its use in the management of moderate-to-severe acute pain in controlled clinical settings, offering a valuable alternative for patients where the risks associated with conventional opioids are a significant concern.

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